molecular formula C15H14FNO2 B336464 4-ethoxy-N-(2-fluorophenyl)benzamide

4-ethoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B336464
M. Wt: 259.27 g/mol
InChI Key: XNAPCTIDOZPNGL-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 2-fluorophenyl group attached via an amide bond. The ethoxy group (-OCH₂CH₃) at the para position contributes to its electronic and steric profile, while the 2-fluorophenyl moiety introduces ortho-substitution effects, influencing molecular interactions and physicochemical properties. This compound has been studied in the context of pharmacological activity and structural chemistry, with modifications to its substituents often aimed at optimizing drug-like properties such as solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

4-ethoxy-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

XNAPCTIDOZPNGL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives with fluorinated aryl groups and alkoxy substituents exhibit diverse biological activities and physicochemical behaviors. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) logP Key Features
4-Ethoxy-N-(2-fluorophenyl)benzamide 4-OCH₂CH₃, 2-F-C₆H₄ 259.28 ~3.0* Moderate lipophilicity; ortho-fluorine enhances steric interactions
4-Cyano-N-(2-fluorophenyl)benzamide 4-CN, 2-F-C₆H₄ 240.23 ~1.8 Electron-withdrawing cyano group increases polarity
4-Butoxy-N-(2-fluorophenyl)benzamide 4-O(CH₂)₃CH₃, 2-F-C₆H₄ 287.33 ~4.2 Longer alkoxy chain enhances lipophilicity and metabolic stability
2-Ethoxy-N-[(4-fluorophenyl)methyl]benzamide 2-OCH₂CH₃, 4-F-C₆H₄-CH₂ 273.30 3.29 Ethoxy at meta position; benzyl substitution alters steric bulk
3-Chloro-N-(2-fluorophenyl)benzamide 3-Cl, 2-F-C₆H₄ 249.67 ~2.9 Chlorine introduces halogen bonding; affects crystal packing

*Estimated based on structural analogs.

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: Ethoxy and fluorophenyl groups in 4-ethoxy-N-(2-fluorophenyl)benzamide yield characteristic C=O (1660–1680 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches, similar to analogs like 4-cyano derivatives .
  • Crystal Packing : Halogen substituents (e.g., Cl, Br) in compounds like 3-chloro-N-(2-fluorophenyl)benzamide promote directional intermolecular interactions, whereas ethoxy groups favor hydrophobic stacking .

Key Research Findings

Alkoxy Chain Length and Bioactivity : The butoxy derivative (VU0040237) shows higher mGlu5 PAM activity than shorter-chain analogs, suggesting optimal lipophilicity for blood-brain barrier penetration .

Substituent Position Effects : 2-Ethoxy-N-[(4-fluorophenyl)methyl]benzamide (logP 3.29) has reduced water solubility compared to 4-ethoxy isomers, impacting oral bioavailability .

Electron-Withdrawing Groups: Cyano-substituted benzamides exhibit lower logP (~1.8) and higher polarity, making them suitable for targets requiring hydrophilic interactions .

Polymorphism and Solubility : Chloro and iodo derivatives form polymorphs with varying dissolution rates, critical for pharmaceutical formulation .

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